molecular formula C7H13NO3 B15276059 3-Acetamidopentanoic acid

3-Acetamidopentanoic acid

Cat. No.: B15276059
M. Wt: 159.18 g/mol
InChI Key: OPGHHOANGOXTMI-UHFFFAOYSA-N
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Description

3-Acetamidopentanoic acid is an organic compound with the molecular formula C7H13NO3. It is a derivative of pentanoic acid, where an acetamido group is attached to the third carbon atom. This compound is known for its role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidopentanoic acid typically involves the acylation of 3-aminopentanoic acid. One common method is to react 3-aminopentanoic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetamidopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetamidopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Acetamidopentanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound can also participate in various biochemical pathways, affecting cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamidopentanoic acid: Similar structure but with the acetamido group attached to the fifth carbon atom.

    5-Aminopentanoic acid: Contains an amino group instead of an acetamido group.

Uniqueness

3-Acetamidopentanoic acid is unique due to the specific positioning of the acetamido group, which influences its chemical reactivity and biological activity. This structural feature makes it distinct from other similar compounds and allows for specific interactions in chemical and biological systems.

Biological Activity

3-Acetamidopentanoic acid, a derivative of amino acids, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an acetamido group attached to a pentanoic acid backbone. Its molecular formula is C6H13NO2C_6H_{13}NO_2. The synthesis typically involves the acylation of pentanoic acid with acetic anhydride or acetyl chloride under basic conditions.

1. Enzymatic Interactions

Research indicates that this compound can act as a substrate for various enzymes, particularly in the context of acyltransferases. These enzymes are crucial for metabolic processes, including fatty acid metabolism and amino acid modifications. Studies have shown that compounds with similar structures can influence enzyme activity by acting as inhibitors or substrates, which may lead to significant physiological effects .

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been observed to enhance the production of antimicrobial compounds in certain fungal species when introduced in specific concentrations. For example, valproic acid, a structural analog, has been shown to induce antimicrobial production in fungi, suggesting potential parallels in activity .

Case Study 1: Inhibition of Tumor Cell Proliferation

A study investigating the effects of various acetamido compounds on cancer cell lines revealed that this compound could inhibit proliferation in triple-negative breast cancer (TNBC) cells. The mechanism was linked to the regulation of signaling pathways associated with cell survival and apoptosis .

  • Findings :
    • High concentrations led to reduced cell viability.
    • The compound influenced key proteins involved in tumor growth.

Case Study 2: Metabolic Pathway Disruption

Another investigation focused on the metabolic effects of this compound on bacterial strains showed that it could disrupt essential metabolic pathways. This disruption was evidenced by alterations in fatty acid and nucleotide metabolism, leading to decreased growth rates in multidrug-resistant bacterial strains .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzymatic InteractionSubstrate for acyltransferases
AntimicrobialInduces antimicrobial compound production
Tumor InhibitionReduces proliferation in TNBC cells
Metabolic DisruptionAlters fatty acid and nucleotide metabolism

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-acetamidopentanoic acid

InChI

InChI=1S/C7H13NO3/c1-3-6(4-7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

OPGHHOANGOXTMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)NC(=O)C

Origin of Product

United States

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